molecular formula C14H28O B130844 Tetradecanal CAS No. 124-25-4

Tetradecanal

Cat. No. B130844
CAS RN: 124-25-4
M. Wt: 212.37 g/mol
InChI Key: UHUFTBALEZWWIH-UHFFFAOYSA-N
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Description

Tetradecanal is a long-chain fatty aldehyde that is tetradecane in which two hydrogens attached to a terminal carbon are replaced by an oxo group . It is found in coriander and has a role as a bacterial metabolite and a plant metabolite . It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde . It derives from a hydride of a tetradecane .


Synthesis Analysis

Tetradecanal is naturally produced by bioluminescent bacteria of the Vibrio genus . The luxCDE genes determine the synthesis of reductase, which is composed of three different subunits (reductase, transferase, and synthetase subunits). This reductase reduces fatty acid to aldehyde (tetradecanal), which is a substrate of luciferase .


Molecular Structure Analysis

The molecular formula of Tetradecanal is C14H28O . The IUPAC name for Tetradecanal is tetradecanal . The InChI is 1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3 . The InChIKey is UHUFTBALEZWWIH-UHFFFAOYSA-N . The Canonical SMILES is CCCCCCCCCCCCCC=O .


Physical And Chemical Properties Analysis

Tetradecanal has a molar mass of 212.377 g·mol −1 . It has a density of 0.832 g/cm 3 at 15 °C . The melting point of Tetradecanal is 30 °C (86 °F; 303 K) and its boiling point is 302 . Its solubility in water is 0.0015 g/L .

Scientific Research Applications

2. Pharmaceutical Research

Field: Pharmacology and Drug Development

  • Results : Tetradecanal may exhibit inhibitory effects on enzymes and modulate cellular pathways relevant to drug development .

4. Antioxidant Properties

Field: Cellular Biology and Health Sciences

  • Results : Tetradecanal shows potential in protecting cells from oxidative damage .

6. Food Science

Field: Food Chemistry and Flavor Science

properties

IUPAC Name

tetradecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFTBALEZWWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021665
Record name Myristyl aldehyde
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Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, colourless to pale yellow liquid/fatty, orris-like odour
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
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Record name Myristaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166.00 °C. @ 24.00 mm Hg
Record name Tetradecanal
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Solubility

soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol)
Record name Myristaldehyde
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Density

0.825-0.830
Record name Myristaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Tetradecanal

CAS RN

124-25-4
Record name Tetradecanal
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Record name Tetradecanal
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Record name TETRADECANAL
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Record name Tetradecanal
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Record name Myristyl aldehyde
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Record name Tetradecanal
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Record name MYRISTALDEHYDE
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Record name Tetradecanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of oxalylchloride (8.0 mL, 88.0 mmol, 2.2 eq.) in abs. dichloromethane (200 mL) was treated with DMSO (13.6 mL, 192 mmol, 4.8 eq.) at −60° C. After 3 min the reaction mixture was warmed to approx. 15° C. Then a solution of tetradecan-1-ol (8.56 g, 40.0 mmol) in dry dichloromethane (40 mL) and after further 3 min triethylamine (28 mL, 200 mmol, 5.0 eq.) were added. Then the reaction mixture was slowly warmed to 5° C. and quenched by addition of water (200 mL). The phases were separated and the aqueous phase was extracted with dichloromethane (3×100 mL). The combined organic phases were washed with brine (1×200 mL) and dried over MgSO4. The solvent was removed under reduced pressure and the product was isolated as a white solid, which was used in the next reaction without purification. Yield: 10.4 g (100%), purity: 98% (GC).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecanal
Reactant of Route 2
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Reactant of Route 3
Tetradecanal
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5,760
Citations
S Ulitzur, JW Hastings - Proceedings of the National …, 1979 - National Acad Sciences
… of a small (limiting) amount of either tetradecanal or myristic acid may be increased 60-fold … for the 14-carbon compound, suggesting that tetradecanal is the natural aldehyde. In those …
Number of citations: 122 www.pnas.org
T Yamaguchi, K Miyamoto, S Yagi, A Horigane… - Fisheries …, 2001 - jstage.jst.go.jp
… In the muscle of four species of shark and bonito, tetradecanal and hexadecenal were … 1 Mass spectrum of the tetradecanal dansylhydrazide from ayu blood plasma. Tetradecanal …
Number of citations: 3 www.jstage.jst.go.jp
CE Linn, MJ Domingue, CJ Musto, TC Baker… - Journal of chemical …, 2007 - Springer
The flight-tunnel response of male Z-strain European corn borer moths (ECB), Ostrinia nubilalis, from a population in New York State (USA), was significantly antagonized by addition of …
Number of citations: 27 link.springer.com
HY Ho, R Kou, HK Tseng - Journal of chemical ecology, 2003 - Springer
… The DAG contents of nymphs were also analyzed, with 4-oxo-(E)-2-hexenal, 4-oxo-(E)-2-octenal, tridecane, and tetradecanal being major components. Male bugs but not females …
Number of citations: 42 link.springer.com
F Ruano, A Hefetz, A Lenoir, W Francke… - Journal of Insect …, 2005 - Elsevier
… of these queen glands revealed tetradecanal to be the major … We consequently hypothesized that tetradecanal is a repellent … Tetradecanal indeed proved to be highly repellent both to …
Number of citations: 34 www.sciencedirect.com
JA Klun, BA Bierl-Leonhardt, JR Plimmer… - Journal of Chemical …, 1980 - Springer
… tetradecanal, (Z)-9-tetradecenal, and (Z)-ll-hexadecen-l-ol, respectively. GOTC-MS analyses showed that component 1 had a mass spectrum that was identical to authentic tetradecanal …
Number of citations: 177 link.springer.com
J Chen - 2019 - search.proquest.com
This work demonstrates a facile approach to the fabrication of tetradecanol (TD)-containing polystyrene (PS) nanofibers with TD/PS weight ratios up to 3 to 1 in the final mass of …
Number of citations: 0 search.proquest.com
T Thingstad, B Pengerud - Marine Pollution Bulletin, 1983 - Elsevier
… into a crude oil/tetradecanal mixture. Crude Statfjord oil was spiked with tetradecanal (n-C14… given as weight of tetradecanal in percent of total tetradecanal-oil mixture weight. 2 g of …
Number of citations: 60 www.sciencedirect.com
H Watanabe, H Inaba, JW Hastings - Archives of microbiology, 1991 - Springer
… Tetradecanal stimulates bioluminescence in a 1% NaCI culture, and also in the presence of … during culture even with the addition of tetradecanal, an additional factor related to cell …
Number of citations: 28 link.springer.com
M Pareja, M Borges, RA Laumann… - Journal of Insect …, 2007 - Elsevier
… tetradecanal to E. heros. The pooled analysis of stage ignoring species revealed tetradecanal … From these results, we suggest that the major nymphal compounds are tetradecanal in D. …
Number of citations: 65 www.sciencedirect.com

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